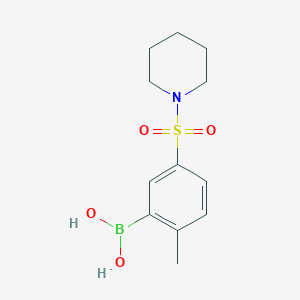

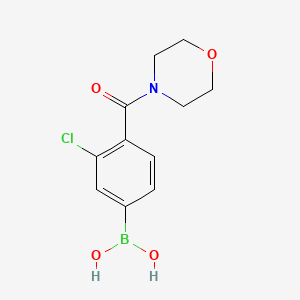

(4-Chloro-3-(piperidine-1-carbonyl)phenyl)boronic acid

Overview

Description

4-Chloro-3-(piperidine-1-carbonyl)phenyl)boronic acid, also known as CPPB, is a boronic acid derivative that is widely used in organic synthesis and chemical biology. CPPB is a versatile reagent that can be used for a variety of purposes, from the synthesis of pharmaceutical compounds to the labeling of proteins. It is also used for the preparation of derivatives of biologically active compounds, such as peptides, oligonucleotides, and carbohydrates. CPPB is a highly reactive compound, and its reactivity can be modulated by changing the pH of the reaction medium. This makes it a useful tool for the synthesis of complex molecules.

Scientific Research Applications

Organic Synthesis and Drug Discovery

- Cancer Treatment : Compounds structurally related to (4-Chloro-3-(piperidine-1-carbonyl)phenyl)boronic acid have been investigated for their potential in treating cancer, particularly through the inhibition of Aurora kinases, which are crucial for cell division. Such inhibitors can stop the proliferation of cancer cells (ロバート ヘンリー,ジェームズ, 2006).

- Material Science Applications : The phenyl boronic acid moiety, similar to that in this compound, finds applications in creating advanced materials. For example, it has been used to modify carbon nanotubes, demonstrating the potential for saccharide recognition and optical modulation due to the unique properties of boronic acids interacting with diols (B. Mu et al., 2012).

Molecular Recognition and Sensing

- Sensing Applications : Boronic acids, including derivatives similar to this compound, are utilized in the development of chemosensors for detecting saccharides. This is due to their ability to form reversible covalent complexes with sugars, allowing for selective saccharide recognition and transport across membranes, which is invaluable in biomedical research and diagnostics (Aastha Pareek et al., 2015).

Advanced Drug Formulation

- Decarboxylative Borylation : In a broader context of synthetic chemistry, the use of boronic acids in decarboxylative borylation offers a novel approach to replace carboxylic acids with boronate esters. This process is catalyzed by nickel and enables the transformation of abundant carboxylic acids into valuable boronic acids and esters, highlighting the significance of boronic acids in facilitating complex molecule synthesis and drug development (C. Li et al., 2017).

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

Boronic acids, in general, are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which could potentially alter their function .

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . This suggests that the compound may be involved in the modification of organic molecules in the body.

Pharmacokinetics

The compound’s molecular weight (2675 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

Given its use in proteomics research , it may be involved in the modification or regulation of proteins.

Action Environment

The compound is typically stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen and temperature changes.

properties

IUPAC Name |

[4-chloro-3-(piperidine-1-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BClNO3/c14-11-5-4-9(13(17)18)8-10(11)12(16)15-6-2-1-3-7-15/h4-5,8,17-18H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNOMMSMMADZNCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)C(=O)N2CCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661221 | |

| Record name | [4-Chloro-3-(piperidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

871332-70-6 | |

| Record name | B-[4-Chloro-3-(1-piperidinylcarbonyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-Chloro-3-(piperidine-1-carbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-Methyl-5-(propan-2-yl)phenoxy]-2-phenylacetic acid](/img/structure/B1418621.png)

![[2-(Difluoromethoxy)-4-propoxyphenyl]methanamine](/img/structure/B1418623.png)

![4,4,5,5-Tetramethyl-2-[4-(oxiran-2-ylmethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1418637.png)

![(1S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-ylboronic acid](/img/structure/B1418642.png)